Home > Products > Screening Compounds P36781 > R(+)-7-Hydroxy-DPAT hydrobromide
R(+)-7-Hydroxy-DPAT hydrobromide - 76135-30-3

R(+)-7-Hydroxy-DPAT hydrobromide

Catalog Number: EVT-257331
CAS Number: 76135-30-3
Molecular Formula: C16H26BrNO
Molecular Weight: 328.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide, also known as 7-OH-DPAT, is a research chemical widely utilized for its activity in the serotonergic system. [, , , , , , , , , ] It acts as a potent and selective agonist for certain serotonin receptors, primarily the 5-HT1A receptor subtype. [, , , , , , , , , ] This compound has been instrumental in elucidating the roles of specific serotonin receptors in various physiological processes and behavioral responses. [, , , , , , , , , ]

Classification and Source

R(+)-7-Hydroxy-DPAT hydrobromide belongs to the class of compounds known as dopamine receptor agonists. It is specifically classified as a selective D3 dopamine receptor agonist, exhibiting low affinity for serotonin receptors, which distinguishes it from its structural isomer, 8-Hydroxy-DPAT . The compound is synthesized for research purposes and is available from various chemical suppliers such as Sigma-Aldrich and Tocris Bioscience .

Synthesis Analysis

The synthesis of R(+)-7-Hydroxy-DPAT hydrobromide involves several chemical reactions that typically start from commercially available precursors. The general method of synthesis can be outlined as follows:

  1. Starting Material: The synthesis often begins with 2-(di-n-propylamino)tetralin, which undergoes hydroxylation at the 7-position.
  2. Hydrobromide Formation: The resulting hydroxyl compound is then treated with hydrobromic acid to form the hydrobromide salt, enhancing solubility and stability.
  3. Purification: The product is purified through recrystallization or chromatography to achieve the desired purity levels suitable for biological assays.

The specific conditions—such as temperature, reaction time, and solvent choice—can significantly influence yield and purity, but detailed parameters are often proprietary to manufacturers or specific research protocols .

Molecular Structure Analysis

The molecular structure of R(+)-7-Hydroxy-DPAT hydrobromide can be described by its chemical formula C13H18BrNC_{13}H_{18}BrN and its molecular weight of approximately 273.19 g/mol. The compound features a tetralin core with a hydroxyl group at the 7-position and a di-n-propylamino side chain.

Structural Features:

  • Functional Groups: Hydroxyl group (-OH) and amine group (-N).
  • Chirality: The compound is chiral, with the R(+) configuration being crucial for its biological activity.
  • 3D Structure: The spatial arrangement allows for effective binding to the D3 receptor, which is essential for its agonistic action.
Chemical Reactions Analysis

R(+)-7-Hydroxy-DPAT hydrobromide participates in various chemical reactions primarily related to its interactions with biological systems:

  • Agonistic Activity: It activates D3 dopamine receptors, leading to downstream signaling pathways associated with neurotransmission.
  • Metabolic Pathways: In vivo studies indicate that this compound may undergo metabolic transformations involving hydroxylation or N-dealkylation, affecting its pharmacokinetics.
  • Receptor Interactions: The binding affinity and selectivity towards dopamine receptors can be quantified using radiolabeled ligands in competitive binding assays.
Mechanism of Action

The mechanism of action of R(+)-7-Hydroxy-DPAT hydrobromide involves its selective binding to D3 dopamine receptors located in various brain regions associated with reward and addiction pathways:

  1. Receptor Binding: Upon administration, R(+)-7-Hydroxy-DPAT binds to D3 receptors with high affinity (Kd < 1 nM).
  2. Signal Transduction: This binding activates intracellular signaling cascades, primarily through Gi/o proteins, leading to inhibition of adenylyl cyclase activity and subsequent reduction in cyclic adenosine monophosphate levels.
  3. Physiological Effects: The activation of D3 receptors modulates neurotransmitter release, influencing behaviors related to addiction and reward processing .
Physical and Chemical Properties Analysis

R(+)-7-Hydroxy-DPAT hydrobromide exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water due to the presence of the hydrobromide salt form; solubility characteristics make it suitable for biological assays.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range indicative of stable crystalline compounds.

These properties are critical for handling, storage, and application in laboratory settings.

Applications

R(+)-7-Hydroxy-DPAT hydrobromide has several scientific applications:

  • Neuroscience Research: Used extensively in studies exploring dopamine receptor functions and their roles in addiction behaviors.
  • Pharmacological Studies: Investigated as a potential therapeutic agent for conditions like schizophrenia or Parkinson's disease due to its dopaminergic activity.
  • Behavioral Models: Employed in animal models to study the effects of dopamine modulation on drug-seeking behavior and other psychiatric conditions .
Neuropharmacological Mechanisms of Dopaminergic Modulation

Dopamine Receptor Subtype Selectivity: D3 vs. D2/D4 Receptor Binding Dynamics

R(+)-7-Hydroxy-DPAT hydrobromide (7-OH-DPAT) exhibits exceptional selectivity for dopamine D3 receptors over other dopamine receptor subtypes. Quantitative binding affinity studies reveal a distinct hierarchical preference: The compound demonstrates sub-nanomolar affinity for human D3 receptors (Ki ≈ 1 nM), approximately 10-fold lower affinity for D2 receptors (Ki ≈ 10 nM), markedly reduced affinity for D4 receptors (Ki ≈ 650 nM), and negligible interaction with D1 receptors (Ki ≈ 5,000 nM) [1] [9]. This selectivity profile positions 7-OH-DPAT as a critical pharmacological tool for dissecting D3-mediated functions.

The molecular basis for this selectivity involves stereospecific interactions within the orthosteric binding pocket of the D3 receptor. The R-enantiomer exhibits significantly higher affinity than its S-counterpart due to optimal spatial positioning of its hydroxy and dipropylamino groups, enabling hydrogen bonding with Ser192/Ser193 and hydrophobic interactions with transmembrane helices [3]. Crucially, the D3 receptor’s elongated extracellular loop 2 accommodates the tetralin structure of 7-OH-DPAT more efficiently than the D2 receptor, explaining the ≈10-fold selectivity differential [1].

Table 1: Receptor Binding Affinity Profile of R(+)-7-Hydroxy-DPAT Hydrobromide

Receptor SubtypeKi Value (nM)Selectivity Ratio (vs. D3)
D31.01
D21010
D4650650
D1~50005000

Source: Tocris Bioscience product data [1] and BOC Sciences characterization [9]

Functional implications of this binding hierarchy are profound. At concentrations ≤10 nM, 7-OH-DPAT selectively activates D3 receptors without engaging D2 or D4 subtypes, enabling precise experimental manipulation of D3-mediated neurotransmission [1] [5]. This pharmacodynamic property underpins its utility in studying behaviors modulated by limbic dopamine pathways, including reward processing and emotional regulation.

Agonist Efficacy in D3-Mediated Intracellular Signaling Pathways

As a high-efficacy D3 agonist, R(+)-7-OH-DPAT hydrobromide triggers multiple G protein-coupled receptor signaling cascades. Its primary action involves Gαi/o protein activation, leading to inhibition of adenylate cyclase and reduced cytoplasmic cAMP levels. In transfected cell systems, 10 nM 7-OH-DPAT suppresses forskolin-stimulated cAMP production by 70-85%—an effect abolished by D3-selective antagonists like PG01037 [5] [6]. This cAMP modulation influences downstream effectors including protein kinase A (PKA) and cAMP response element-binding protein (CREB), ultimately regulating gene expression in neurons expressing D3 receptors [6].

Beyond canonical cAMP modulation, 7-OH-DPAT activates mitogen-activated protein kinase (MAPK/ERK) pathways. At D3-selective doses (0.1–0.3 mg/kg in vivo), it induces phosphorylation of ERK1/2 in nucleus accumbens neurons within 15 minutes—effects absent in D3 receptor knockout mice [5]. This pathway activation has functional consequences for neuroplasticity, as ERK phosphorylation modulates transcription factors like Elk-1 and immediate early genes (e.g., c-Fos) [6]. Autoradiographic studies using [³H]7-OH-DPAT confirm dose-dependent receptor occupancy in limbic regions, with 0.25 mg/kg achieving >80% occupancy in nucleus accumbens and islands of Calleja [6].

Table 2: Key Intracellular Signaling Pathways Modulated by R(+)-7-OH-DPAT Hydrobromide

Signaling PathwayEffectFunctional Outcome
cAMP/PKA/CREBInhibition (↓70-85%)Altered gene transcription
MAPK/ERK phosphorylationActivation (↑2-3 fold)Neuronal plasticity modulation
β-arrestin recruitmentModerate recruitmentReceptor internalization/desensitization
GIRK channel activityActivationNeuronal hyperpolarization

Behaviorally, these signaling cascades translate to functional inhibition of limbic circuitry. Low-dose 7-OH-DPAT (0.25 mg/kg) reduces novelty-induced locomotion in wild-type rodents by 40-60%—an effect abolished in D3 receptor knockouts or by D3-selective antagonists [5]. This locomotor suppression aligns with D3 receptor localization in mesolimbic terminal regions and their hypothesized role as inhibitory autoreceptors and post-synaptic modulators [4] [5].

Comparative Analysis with Structural Analogs on Receptor Specificity

The neuropharmacological profile of R(+)-7-OH-DPAT hydrobromide gains clarity when contrasted with its structural isomer, (±)-8-hydroxy-DPAT hydrobromide. Despite near-identical molecular weights (328.28 g/mol vs. 328.29 g/mol) and shared tetralin backbone, these compounds exhibit divergent receptor engagement profiles [1] :

  • 7-OH-DPAT: Maintains nanomolar D3/D2 affinity (Ki D3=1 nM) with negligible serotonergic activity
  • 8-OH-DPAT: Displays high 5-HT₁ₐ affinity (pKi=8.5-9.0) with only micromolar D3/D2 binding (Ki>1,000 nM)

The critical distinction lies in hydroxyl group positioning: The 7-hydroxy configuration permits optimal docking in dopamine D3 receptors, whereas the 8-hydroxy orientation favors 5-HT₁ₐ receptor interactions. Functional assays confirm 8-OH-DPAT acts as a potent 5-HT₁ₐ agonist (EC₅₀≈15 nM in [³⁵S]GTPγS binding) but fails to activate D3-mediated signaling even at micromolar concentrations . This stark pharmacological divergence underscores how minor structural variations dramatically alter receptor specificity.

Table 3: Pharmacological Comparison of 7-OH-DPAT vs. 8-OH-DPAT Hydrobromide

ParameterR(+)-7-OH-DPAT HBr(±)-8-OH-DPAT HBr
Primary receptor targetD3 ≫ D2 dopamine5-HT₁ₐ serotonin
D3 affinity (Ki, nM)1>1,000
5-HT₁ₐ affinity (Ki, nM)>10,0001-3
Functional efficacy at D3Full agonistInactive
Behavioral effect (low dose)Locomotor suppressionSerotonin syndrome components

In schizophrenia research, this differential selectivity has practical implications. Neonatal ventral hippocampal lesion (nVHL) models demonstrate that 7-OH-DPAT normalizes hyperlocomotion in Wistar rats via D3 activation, whereas 8-OH-DPAT exerts opposite effects through serotonergic mechanisms [4]. Similarly, methamphetamine reinstatement studies show D3-selective actions of 7-OH-DPAT (0.1 mg/kg) on drug-seeking behavior, while 8-OH-DPAT influences similar paradigms through 5-HT₁ₐ receptors [7]. These comparisons validate 7-OH-DPAT as a limbic dopamine-selective probe distinct from its serotonergic isomer.

Properties

CAS Number

76135-30-3

Product Name

R(+)-7-Hydroxy-DPAT hydrobromide

IUPAC Name

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide

Molecular Formula

C16H26BrNO

Molecular Weight

328.29 g/mol

InChI

InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H

InChI Key

ODNDMTWHRYECKX-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br

Solubility

Soluble in DMSO

Synonyms

7-OH-DPAT Hydrobromide

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.